Ac-rC Phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

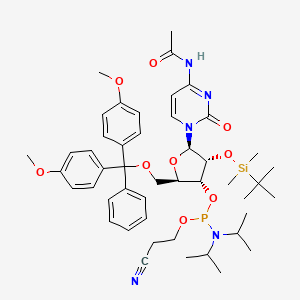

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-YOEDQOPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-rC Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the synthesis, properties, and applications of N-acetyl-cytidine phosphoramidite in oligonucleotide-based therapeutics and diagnostics.

Ac-rC Phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a modified nucleoside phosphoramidite, it enables the precise, automated incorporation of cytidine into synthetic RNA strands. This capability is fundamental to the development of a wide range of RNA-based technologies, including mRNA vaccines, siRNA therapeutics, and diagnostic probes. This guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a complex molecule with several key chemical features that facilitate its use in solid-phase oligonucleotide synthesis. It is a derivative of the natural ribonucleoside cytidine, modified with specific protecting groups to prevent unwanted side reactions during the synthesis process. The full chemical name for the standard reagent is N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-Cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1]

These protecting groups are:

-

5'-O-DMT (Dimethoxytrityl): An acid-labile group that protects the 5'-hydroxyl function. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.

-

N4-Acetyl (Ac): A base-labile group that protects the exocyclic amine of the cytidine base, preventing it from interfering with the phosphoramidite coupling reaction.[2][3][4][5]

-

2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose sugar. This is a crucial feature for RNA synthesis, as it prevents isomerization and chain cleavage during the synthesis process.[5][6]

-

3'-O-CEP (Cyanoethyl phosphoramidite): The reactive phosphoramidite moiety at the 3' position, which, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The combination of these protecting groups allows for the controlled and efficient synthesis of RNA oligonucleotides.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C48H66N5O9PSi | [] |

| Molecular Weight | 916.14 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Purity (by HPLC) | ≥97% | [] |

| Solubility | Soluble in Acetonitrile, DMF | [] |

| Storage Conditions | -20°C to -80°C, protect from light | [2] |

| Recommended Storage Duration | 1 month at -20°C, 6 months at -80°C | [2] |

The Role of this compound in Oligonucleotide Synthesis

This compound is a key reagent in the solid-phase synthesis of RNA, a process that has revolutionized molecular biology and drug development.[] This method allows for the creation of RNA fragments with virtually any desired sequence, which is essential for applications in diagnostics, therapeutics, and synthetic biology.[]

The synthesis process is a cyclical reaction that involves four main steps:

-

Detritylation: The removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid.

-

Coupling: The activation of the this compound and its subsequent reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: The conversion of the newly formed phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is synthesized.

Below is a diagram illustrating the solid-phase RNA synthesis cycle:

Experimental Protocols

Coupling Reaction

The coupling efficiency of this compound is influenced by the choice of activator and the coupling time. Due to the steric hindrance from the 2'-TBDMS group, longer coupling times are generally required compared to DNA synthesis.[6]

-

Activator: Tetrazole is a commonly used activator.

-

Coupling Time: A coupling time of 12 minutes is recommended to achieve optimal efficiency.[6]

-

Coupling Efficiency: Typically greater than 97%.[6]

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. This is a critical step that can affect the final yield and purity of the RNA.

A common method for cleavage and deprotection involves a two-step process:

-

Cleavage from Support and Removal of Base and Phosphate Protecting Groups: This is typically achieved using a mixture of aqueous ammonium hydroxide and methylamine (1:1) at 65°C for 10-30 minutes.[6]

-

Removal of 2'-TBDMS Protecting Group: This requires a fluoride-based reagent, such as triethylamine trihydrofluoride (TEA·3HF).

The workflow for post-synthesis processing is outlined below:

Applications in Drug Development and Research

The ability to synthesize custom RNA molecules using this compound and other modified phosphoramidites has significant implications for drug development and biomedical research.

-

RNA Therapeutics: The synthesis of RNA interference (RNAi) triggers, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs), relies on phosphoramidite chemistry. These molecules can be designed to target and silence specific genes, offering therapeutic potential for a wide range of diseases.

-

mRNA Vaccines: The production of messenger RNA (mRNA) for vaccines involves the in vitro transcription of a DNA template. However, the synthesis of the DNA template itself, as well as various modified RNA components, utilizes phosphoramidite chemistry.

-

Diagnostic Probes: Custom-synthesized RNA oligonucleotides are used as probes in a variety of diagnostic assays, including polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH), for the detection of specific nucleic acid sequences associated with diseases.[10]

-

Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, such as proteins or small molecules. They are synthesized using phosphoramidite chemistry and have applications in therapeutics and diagnostics.

-

Gene Editing: The guide RNAs used in CRISPR-Cas9 gene-editing systems are synthesized using phosphoramidite chemistry, enabling precise modifications to the genome.[10]

The relationship between this compound and its downstream applications is visualized in the following diagram:

Conclusion

This compound is an indispensable tool in the modern molecular biology and drug development landscape. Its carefully designed chemical structure enables the efficient and precise synthesis of RNA oligonucleotides, which are at the heart of numerous cutting-edge technologies. A thorough understanding of its properties and the associated experimental protocols is crucial for any researcher or professional working in the field of nucleic acid chemistry and its applications. As the demand for RNA-based therapeutics and diagnostics continues to grow, the importance of high-quality phosphoramidites like Ac-rC will only increase.

References

- 1. Cytidine Phosphoramidite | Silantes [silantes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. indiamart.com [indiamart.com]

- 6. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

An In-depth Technical Guide to Ac-rC Phosphoramidite: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as Ac-rC phosphoramidite. It is a crucial building block in the chemical synthesis of RNA, particularly for the production of therapeutic oligonucleotides. This document details its chemical structure, provides key quantitative data, outlines experimental protocols for its use, and discusses its potential biological implications.

Chemical Structure and Properties

This compound is a modified cytidine nucleoside designed for use in solid-phase oligonucleotide synthesis. The key chemical features that enable its function are the various protecting groups attached to the cytidine core. These groups prevent unwanted side reactions during the stepwise assembly of the RNA molecule.

The primary components of the this compound structure are:

-

N-Acetyl (Ac) Group: This group protects the exocyclic amine of the cytosine base, preventing it from reacting during the coupling steps. The acetyl group is favored in many applications due to its lability under specific deprotection conditions, allowing for the synthesis of sensitive oligonucleotides.

-

Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group of the ribose sugar is protected by a DMT group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite monomer.

-

tert-Butyldimethylsilyl (TBDMS) Group: The 2'-hydroxyl group of the ribose is protected by a TBDMS group. This bulky silyl group is crucial for preventing the 2'-hydroxyl from participating in unwanted reactions and for directing the phosphoramidite chemistry to the 3'-hydroxyl. Its removal requires specific fluoride-based reagents during the final deprotection steps.

-

Phosphoramidite Group: Attached to the 3'-hydroxyl, this is the reactive moiety that, upon activation, forms the phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl groups are key components of this functional group.

Below is a diagram illustrating the chemical structure of this compound.

Quantitative Data

The quality and purity of phosphoramidites are critical for achieving high-yield and high-fidelity oligonucleotide synthesis. This compound is typically supplied with stringent quality control specifications.

| Parameter | Specification | Significance |

| Appearance | White to off-white powder | Visual indicator of product purity. |

| HPLC Purity | ≥98.0% | Ensures minimal presence of impurities that could lead to side reactions or truncated sequences.[1] |

| 31P NMR Purity | ≥98.0% | Confirms the integrity of the phosphoramidite group and the absence of oxidized phosphorus species. |

| Water Content | ≤0.3% | Low moisture content is crucial to prevent hydrolysis of the phosphoramidite, which would inactivate it for coupling. |

| Molecular Formula | C47H64N5O9PSi | Defines the elemental composition of the molecule.[1] |

| Molecular Weight | 902.1 g/mol | Used for calculating molar concentrations for synthesis.[1] |

Coupling Efficiency: While specific batch-to-batch coupling efficiency for this compound is not always publicly available, the phosphoramidite chemistry used in modern oligonucleotide synthesis is highly optimized to achieve coupling efficiencies of greater than 99.0% for each nucleotide addition.[2] The bulky TBDMS protecting group on the 2'-hydroxyl can introduce some steric hindrance, which may slightly reduce coupling efficiency compared to DNA phosphoramidites.[3] However, optimized synthesis cycles with appropriate activators and coupling times are designed to overcome this and ensure high overall yield of the final RNA product.

Experimental Protocols

The use of this compound follows the standard solid-phase oligonucleotide synthesis cycle. Below is a detailed methodology for its incorporation into an RNA sequence.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis process is a cyclical four-step process for each nucleotide addition.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to maintain anhydrous conditions to prevent hydrolysis.

-

Prepare solutions of the activator (e.g., 5-ethylthio-1H-tetrazole - ETT), capping reagents (acetic anhydride and N-methylimidazole), and oxidizing agent (iodine in THF/pyridine/water).

-

-

Synthesis Cycle:

-

Detritylation: The solid support with the growing oligonucleotide chain is treated with an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group.

-

Coupling: The prepared this compound solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage. A typical coupling time for RNA phosphoramidites is 3-6 minutes.[3]

-

Capping: To prevent the elongation of chains that failed to couple in the previous step, the unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This minimizes the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution. This completes one cycle of nucleotide addition.

-

-

Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired RNA sequence.

Cleavage and Deprotection Protocol

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of the N-acetyl group on cytidine allows for milder deprotection conditions compared to other protecting groups like benzoyl.

Recommended Deprotection Protocol (UltraFAST): [4][5]

-

Cleavage from Support and Phosphate Deprotection:

-

Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.

-

-

Base Deprotection:

-

Transfer the AMA solution containing the oligonucleotide to a sealed vial.

-

Heat at 65°C for 5-10 minutes to remove the acetyl protecting groups from the cytidine bases.[5]

-

-

2'-O-TBDMS Deprotection:

-

After evaporation of the AMA solution, the oligonucleotide is treated with a fluoride-containing reagent to remove the 2'-TBDMS protecting groups. A common reagent is triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Incubate at 65°C for 2.5 hours.

-

-

Purification: The fully deprotected RNA oligonucleotide is then purified using methods such as HPLC or gel electrophoresis to isolate the full-length product from shorter failure sequences.

Biological Implications and Signaling Pathways

The incorporation of modified nucleosides like N-acetylcytidine into synthetic oligonucleotides can have significant biological implications. While this compound is primarily used as a protected building block that results in a standard cytidine residue after deprotection, the presence of N4-acetylcytidine (ac4C) as a natural modification in cellular RNA provides insights into its potential roles.

Recent research has highlighted that endogenous ac4C is a crucial RNA modification involved in various cellular processes.[6] The enzyme responsible for this modification is N-acetyltransferase 10 (NAT10).[6][7] Studies have shown that ac4C modification can regulate RNA stability, translation efficiency, and is implicated in several signaling pathways and disease states.[6][7]

Potential Involvement in Signaling Pathways (based on endogenous ac4C studies):

-

PI3K/AKT Pathway: NAT10-mediated ac4C modification has been shown to regulate the vascular endothelial growth factor A (VEGFA)-mediated PI3K/AKT signaling pathway, which is involved in processes like osteogenic differentiation.[8]

-

STING-IRF3 Pathway: In the context of sepsis, inhibition of NAT10 and the subsequent reduction in ac4C levels can activate the STING-IRF3 signaling pathway, leading to an inflammatory response.[8]

-

Cancer-Related Pathways: Ac4C modification has been linked to the regulation of malignant proliferation, cell cycle arrest, and drug resistance in various cancers, suggesting its involvement in key cancer-related signaling pathways.[6]

It is important to note that the biological effects of synthetic oligonucleotides containing Ac-rC that has not been fully deprotected, or the potential off-target effects related to the acetyl group, are areas of ongoing research. The primary goal of using this compound is to yield a native cytidine in the final oligonucleotide. However, understanding the cellular machinery that recognizes and processes acetylated nucleosides can inform the design of future therapeutic oligonucleotides with enhanced stability or specific biological activities. The cellular uptake and trafficking of oligonucleotides are complex processes that can be influenced by their chemical modifications, potentially impacting their interaction with various cellular components and signaling pathways.[9]

Conclusion

This compound is a cornerstone of modern RNA synthesis, enabling the production of high-quality oligonucleotides for research and therapeutic applications. Its well-defined chemical structure, coupled with optimized synthesis and deprotection protocols, allows for the efficient incorporation of cytidine into RNA sequences. While the primary role of the acetyl group is protection during synthesis, the growing body of research on endogenous N4-acetylcytidine suggests a rich and complex biology associated with this modification, opening new avenues for the design of novel RNA-based therapeutics. This guide provides the foundational knowledge for researchers and developers to effectively utilize this compound in their work.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNA N4‐acetylcytidine modification and its role in health and diseases | Semantic Scholar [semanticscholar.org]

- 8. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-rC Phosphoramidite (CAS Number 121058-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Ac-rC Phosphoramidite is a white to off-white solid powder.[1] Its structure is characterized by several key protecting groups that are essential for its function in automated oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position is acid-labile and allows for the stepwise addition of nucleotides in the 3' to 5' direction.[7][8] The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose, preventing unwanted side reactions and branching during synthesis.[3] The exocyclic amine of the cytidine base is protected by an acetyl (Ac) group, which is removed during the final deprotection step.[2][9] Finally, the phosphoramidite moiety at the 3' position is activated during the coupling step to form the internucleotide phosphite triester linkage.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121058-88-6 | [1] |

| Molecular Formula | C47H64N5O9PSi | [1] |

| Molecular Weight | 902.11 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥98% (typically analyzed by HPLC and 31P NMR) | [1][10] |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [11] |

| Storage Conditions | -20°C under an inert atmosphere, protected from light | [1][12] |

| Stability | ≥ 4 years when stored under recommended conditions | [11] |

Role in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for producing custom sequences of DNA and RNA.[7] The synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation.[7][8]

The Oligonucleotide Synthesis Cycle

The following diagram illustrates the four-step cycle for the addition of a single nucleotide monomer, such as this compound, to a growing oligonucleotide chain attached to a solid support.

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the automated synthesis of RNA oligonucleotides.

Preparation of this compound Solution

-

Reagent Handling: this compound is sensitive to moisture and oxidation. Handle the solid reagent under an inert atmosphere (e.g., argon or dry nitrogen) in a glove box or using Schlenk techniques.

-

Solvent: Use anhydrous acetonitrile (<30 ppm water) for dissolution.

-

Concentration: Prepare a solution of this compound at a concentration of 0.05 M to 0.15 M, depending on the synthesizer manufacturer's recommendations.

-

Dissolution: Slowly add the anhydrous acetonitrile to the vial containing the this compound. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent shearing of the molecule.

-

Installation: Install the vial containing the phosphoramidite solution on the appropriate port of the automated DNA/RNA synthesizer.

Automated Oligonucleotide Synthesis

The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) within a column on an automated synthesizer. The following steps are programmed into the synthesizer's software for each cycle of nucleotide addition.

Table 2: Typical Timings for this compound Incorporation

| Step | Reagents | Typical Duration | Purpose |

| 1. Detritylation | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 60-120 seconds | Removes the 5'-DMT protecting group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group for the next coupling reaction.[7][8] |

| 2. Coupling | This compound solution and an activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)) | 5-15 minutes | The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[][14] |

| 3. Capping | Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., 16% N-methylimidazole in THF) | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[7][8] |

| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds | Oxidizes the unstable phosphite triester (P(III)) linkage to a more stable phosphotriester (P(V)) linkage.[7][8] |

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. For oligonucleotides containing Ac-rC, a two-step deprotection process is typically employed.

Step 1: Base and Phosphate Deprotection

-

Reagent: A mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v).[2][15]

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis).

-

Incubate the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone and the acetyl protecting group from the cytidine bases.[9][15]

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

-

Step 2: 2'-O-TBDMS Deprotection

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

Resuspend the dried oligonucleotide pellet in the TEA·3HF/NMP or TEA·3HF/DMSO solution.

-

Incubate at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane or a high-salt buffer).

-

The deprotected oligonucleotide is now ready for purification.

-

Purification of the Oligonucleotide

The crude, deprotected oligonucleotide mixture contains the full-length product as well as shorter, failed sequences. Purification is necessary to isolate the desired product.

Table 3: Common Purification Methods for RNA Oligonucleotides

| Method | Principle | Purity | Best Suited For |

| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | >95% | High-purity applications such as therapeutics, cloning, and crystallography.[16] |

| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (Reversed-Phase HPLC) or charge (Anion-Exchange HPLC). | >90% (RP-HPLC), >95% (AX-HPLC) | Purification of modified and unmodified oligonucleotides for a wide range of applications.[16][17] |

| Cartridge Purification | Solid-phase extraction based on the hydrophobicity of the 5'-DMT group (DMT-on purification). | 80-90% | Routine applications such as PCR and sequencing.[16] |

Applications in Research and Drug Development

This compound is instrumental in the synthesis of a wide array of RNA oligonucleotides for various applications.

RNA Interference (RNAi)

The following diagram illustrates the general mechanism of RNA interference, a process where oligonucleotides synthesized using this compound can play a critical role.

Caption: Simplified schematic of the RNA interference (RNAi) pathway.

Antisense Technology

Antisense oligonucleotides are single-stranded nucleic acid molecules that bind to a target mRNA and inhibit its translation into a protein. This compound is used in the synthesis of these therapeutic molecules, which can be designed to treat a variety of genetic disorders and other diseases.[6]

Aptamers and Ribozymes

Aptamers are single-stranded oligonucleotides that can bind to specific target molecules, while ribozymes are RNA molecules with catalytic activity. The synthesis of these molecules using phosphoramidite chemistry allows for the site-specific incorporation of modified nucleotides to enhance their binding affinity, stability, and catalytic function.

Quality Control

The purity and identity of this compound and the resulting oligonucleotides are critical for successful research and therapeutic applications.

Table 4: Quality Control Methods

| Technique | Analyte | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | This compound, Oligonucleotides | Purity, presence of impurities.[18] |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | This compound | Identity, purity, and presence of phosphorus-containing impurities.[10] |

| Mass Spectrometry (MS) | Oligonucleotides | Molecular weight confirmation, sequence verification, and identification of impurities.[19][20][21] |

| Capillary Electrophoresis (CE) | Oligonucleotides | Purity and size heterogeneity. |

| Quantitative NMR (qNMR) | This compound | Absolute purity determination.[22] |

Conclusion

This compound (CAS 121058-88-6) is an indispensable reagent for the chemical synthesis of RNA oligonucleotides. Its carefully designed protecting groups enable its efficient and reliable incorporation into growing nucleic acid chains via automated solid-phase synthesis. The ability to produce high-purity, custom-sequenced RNA molecules has profound implications for basic research and the development of novel nucleic acid-based therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or researcher working in the field of oligonucleotide synthesis and its applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 3. m.indiamart.com [m.indiamart.com]

- 5. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]

- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 7. DNA寡核苷酸合成 [sigmaaldrich.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. shigematsu-bio.com [shigematsu-bio.com]

- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 11. caymanchem.com [caymanchem.com]

- 12. blog.entegris.com [blog.entegris.com]

- 14. academic.oup.com [academic.oup.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 22. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

An In-depth Technical Guide to Ac-rC Amidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-acetylcytidine (Ac-rC) phosphoramidite, a crucial building block in the synthesis of modified oligonucleotides. This document delves into its chemical properties, applications, and the practical aspects of its use in solid-phase oligonucleotide synthesis. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are provided to support researchers in leveraging Ac-rC for their work in diagnostics, therapeutics, and fundamental research.

Introduction to N4-acetylcytidine (ac4C) and its Phosphoramidite

N4-acetylcytidine (ac4C) is a post-transcriptional modification of RNA that is conserved across all domains of life.[1] In eukaryotes, this modification is primarily found in ribosomal RNA (rRNA) and transfer RNA (tRNA), where it contributes to the structural stability and proper functioning of these molecules.[1] Recent studies have also identified ac4C in messenger RNA (mRNA), where it plays a regulatory role in mRNA stability and translation, thereby influencing gene expression.[2]

The chemical synthesis of oligonucleotides containing ac4C is enabled by the use of Ac-rC phosphoramidite. This building block is a cytidine ribonucleoside derivative where the exocyclic amine at the N4 position is protected by an acetyl group. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to enable its coupling to the growing oligonucleotide chain during solid-phase synthesis. The 2'-hydroxyl group is typically protected with a group such as TBDMS (tert-butyldimethylsilyl) or TOM (tri-iso-propyloxymethyl).

The acetyl protecting group on the cytidine base offers distinct advantages in oligonucleotide synthesis, particularly in the context of specific deprotection strategies. Unlike the more common benzoyl (Bz) protecting group for cytidine, the acetyl group can be removed under milder basic conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications.[3] Furthermore, the use of Ac-rC is essential in "UltraFAST" deprotection protocols that utilize a mixture of aqueous ammonium hydroxide and methylamine (AMA), as it prevents the modification of the cytidine base that can occur with Bz-dC.[4][5]

Quantitative Data

Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield of the final oligonucleotide product. While specific comparative studies focusing solely on Ac-rC amidite are not extensively published in a consolidated format, the coupling efficiency of phosphoramidites is generally very high, typically exceeding 98%. Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, the activator used, coupling time, and the sequence context.[6] For modified phosphoramidites, extending the coupling time is a common strategy to ensure high efficiency.[7]

| Phosphoramidite Type | Typical Coupling Efficiency (%) | Notes |

| Standard DNA/RNA Amidites | >99% | Highly optimized for standard synthesis cycles. |

| Ac-rC Amidite | >98% | Efficiency can be optimized by adjusting coupling time and activator. |

| Other Modified Amidites | 95-99% | Efficiency can vary depending on the nature and steric bulk of the modification. |

Table 1: General Comparison of Phosphoramidite Coupling Efficiencies. The efficiency for Ac-rC amidite is comparable to standard phosphoramidites, and any minor decreases can be compensated for by optimizing synthesis cycle parameters.

Deprotection Conditions

The choice of deprotection conditions is crucial for obtaining a high yield of the desired full-length oligonucleotide without unwanted side products. The acetyl protecting group of Ac-rC allows for more flexible deprotection strategies compared to the benzoyl group.

| Deprotection Reagent | Temperature (°C) | Time | Suitability for Ac-rC | Reference |

| Ammonium Hydroxide (30%) | 55 | 8-16 hours | Standard deprotection. | [8] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65 | 10 minutes | "UltraFAST" deprotection; Ac-rC is required to prevent C-to-U transition. | [9][10] |

| Potassium Carbonate (0.05 M in Methanol) | Room Temperature | 4 hours | Ultra-mild deprotection for sensitive oligonucleotides. | [9] |

| t-Butylamine/Methanol/Water (1:1:2) | 55 | Overnight | Alternative for oligonucleotides with sensitive dyes. | [9] |

Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing Ac-rC. The use of AMA is a significant advantage when speed is critical.

Thermodynamic Stability of Ac-rC Modified Duplexes

The presence of N4-acetylcytidine in an RNA duplex can influence its thermodynamic stability. Studies have shown that ac4C can increase the melting temperature (Tm) of RNA duplexes, indicating enhanced stability. This stabilization is context-dependent and is thought to arise from favorable electronic and stacking interactions of the acetyl group within the duplex.

| Duplex Sequence (5' to 3') | Modification | Tm (°C) | ΔTm (°C) (Modified vs. Unmodified) | Reference |

| rC-G pair in a model duplex | None | 74.3 | - | [5] |

| ac4C-G pair in a model duplex | ac4C | 75.8 | +1.5 | [5] |

| rC-G pair in human rRNA helix 45 context | None | 68.9 | - | [11] |

| ac4C-G pair in human rRNA helix 45 context | ac4C | 70.0 | +1.1 | [11] |

Table 3: Impact of N4-acetylcytidine on the Thermal Stability of RNA Duplexes. The data shows a consistent, albeit modest, increase in the melting temperature of RNA duplexes containing ac4C, suggesting a stabilizing effect of the modification.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from cytidine. A general synthetic scheme is as follows:

-

Protection of the 2'- and 5'-hydroxyl groups: The 5'-hydroxyl group is protected with a DMT group, and the 2'-hydroxyl group is protected with a silyl group like TBDMS.

-

Acetylation of the N4-amino group: The exocyclic amine is acetylated using acetic anhydride.

-

Phosphitylation of the 3'-hydroxyl group: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

Detailed synthetic procedures can be found in the literature.

Automated Solid-Phase Oligonucleotide Synthesis with Ac-rC Amidite

This protocol outlines the general steps for incorporating Ac-rC amidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

This compound (dissolved in anhydrous acetonitrile to a final concentration of 0.1 M)

-

Standard DNA or RNA phosphoramidites (A, G, U/T)

-

Solid support (e.g., CPG) with the first nucleoside attached

-

Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)

-

Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Preparation: Ensure the synthesizer is properly maintained, and all reagent bottles are filled with fresh solutions. Prime all lines before starting the synthesis.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position for Ac-rC incorporation.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing chain by treatment with the deblocking solution. The amount of cleaved DMT cation (orange color) can be monitored to determine the coupling efficiency of the previous cycle.

-

Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 2-5 minutes) may be beneficial for modified amidites like Ac-rC to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and 2'-hydroxyls) are removed using one of the deprotection methods outlined in Table 2.

-

Purification and Analysis: The crude oligonucleotide is purified using methods such as HPLC or PAGE. The purity and identity of the final product should be confirmed by techniques like mass spectrometry.

Visualizations

Experimental Workflow

Caption: Workflow for automated oligonucleotide synthesis incorporating Ac-rC amidite.

Biological Signaling Pathways

N4-acetylcytidine modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This modification on mRNA can enhance its stability and promote translation efficiency.

Caption: NAT10-mediated N4-acetylcytidine (ac4C) modification of mRNA.

Aberrant NAT10 expression and subsequent ac4C modification have been implicated in the dysregulation of the Wnt/β-catenin pathway in certain cancers. For example, NAT10 can increase the stability of KIF23 mRNA, a key regulator of this pathway.

Caption: Role of NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.

The AKT/GSK3β signaling pathway is another critical cellular pathway where NAT10 and ac4C modification have been shown to play a regulatory role, often contributing to cell proliferation and survival in cancer.

Caption: Intersection of NAT10/ac4C modification with the AKT/GSK3β pathway.

Conclusion

This compound is a valuable tool for the site-specific incorporation of N4-acetylcytidine into synthetic oligonucleotides. Its compatibility with various deprotection strategies, including rapid AMA-based methods, makes it a versatile building block for the synthesis of modified RNA. The resulting ac4C-containing oligonucleotides are essential for studying the biological roles of this important RNA modification in gene regulation, as well as for the development of novel RNA-based therapeutics and diagnostics. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of Ac-rC amidite in research and development.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. twistbioscience.com [twistbioscience.com]

The Core Principles of Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry stands as the cornerstone of modern oligonucleotide synthesis, enabling the routine and automated production of custom DNA and RNA sequences.[1] This powerful chemical methodology has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this field.

The Foundation: Solid-Phase Synthesis and Phosphoramidite Monomers

The success of phosphoramidite chemistry is intrinsically linked to its implementation in a solid-phase synthesis format.[2][3] The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene beads, within a synthesis column. This approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the simple removal of unreacted reagents and byproducts by washing, thus eliminating the need for purification after each step.[3] The entire process is highly amenable to automation.[3]

The synthesis proceeds in the 3' to 5' direction, which is the reverse of the natural enzymatic synthesis of DNA and RNA.[4] The building blocks for this process are nucleoside phosphoramidites, which are chemically modified nucleosides designed for stability during storage and rapid reactivity during synthesis.[1] These monomers possess several key features:

-

A 5'-hydroxyl protecting group: The most common protecting group is the acid-labile 4,4'-dimethoxytrityl (DMT) group, which prevents self-polymerization of the phosphoramidite monomers.[1]

-

A 3'-phosphoramidite moiety: This reactive group, typically a diisopropylamino group, is activated during the coupling step to form a new internucleotide linkage.[1][4]

-

A 2-cyanoethyl protecting group on the phosphorus: This group protects the phosphorus from undesired side reactions and is removed at the end of the synthesis.[1]

-

Protecting groups on the exocyclic amines of the nucleobases (A, C, and G): These groups, such as benzoyl (Bz) or isobutyryl (iBu), prevent side reactions at the nucleobases during synthesis.[5]

The Four-Step Synthesis Cycle

The addition of each nucleotide to the growing oligonucleotide chain is achieved through a four-step cycle: detritylation, coupling, capping, and oxidation.[4][6] This cycle is repeated until the desired sequence is assembled.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleoside added to the chain).[4] This is accomplished by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[4] The released DMT cation has a characteristic orange color, and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7]

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing chain. The phosphoramidite monomer is first activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (DCI).[4][8] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus, forming a trivalent phosphite triester linkage.[4][7] This reaction is carried out in an anhydrous solvent, typically acetonitrile, and a large excess of the phosphoramidite and activator are used to ensure near-quantitative coupling efficiency.[7]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the solid support remain unreacted.[9] To prevent these unreacted chains from participating in subsequent coupling cycles and forming deletion mutations (n-1 sequences), a capping step is performed.[3] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI).[3] The resulting acetylated chains are unreactive in all subsequent cycles and are removed during the final purification.[3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the detritylation step.[8] Therefore, it must be oxidized to a more stable pentavalent phosphate triester.[7] This is typically accomplished using a solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water.[7] The water molecule acts as the oxygen donor in this reaction.[8] The resulting phosphate triester is the natural linkage found in DNA and RNA.[6]

Following the oxidation step, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is synthesized.[9]

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[7] This is typically achieved in a one- or two-step process using a concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA).[10][7] This treatment cleaves the ester linkage connecting the oligonucleotide to the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[7] For RNA synthesis, an additional step is required to remove the 2'-hydroxyl protecting groups.[10]

Data Presentation

Impact of Coupling Efficiency on Overall Yield

The efficiency of each coupling step is critical to the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.7% |

| 150 | 4.8% | 22.1% | 47.3% |

| 200 | 1.8% | 13.4% | 36.8% |

Typical Reaction Conditions for the Phosphoramidite Synthesis Cycle

The following table summarizes the typical reagents, concentrations, and reaction times for each step of the automated solid-phase oligonucleotide synthesis cycle. These parameters may vary depending on the synthesizer, scale of synthesis, and the specific sequence being synthesized.

| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |

| Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 60 - 180 seconds |

| Coupling | Phosphoramidite MonomerActivator (e.g., ETT, DCI) | 0.05 - 0.15 M0.25 - 0.5 M | 30 - 600 seconds |

| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF)Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | 20 - 60 seconds |

| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds |

Experimental Protocols

Protocol 1: Automated Solid-Phase DNA Oligonucleotide Synthesis

This protocol outlines the general steps for the automated synthesis of a DNA oligonucleotide on a 1 µmol scale.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) column with the first nucleoside pre-attached (1 µmol)

-

Anhydrous acetonitrile

-

Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (e.g., 0.1 M)

-

Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Coupling activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

-

Capping Reagent A: Acetic Anhydride/Pyridine/THF

-

Capping Reagent B: 16% N-Methylimidazole in THF

-

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

-

Washing solvent: Acetonitrile

-

Cleavage and Deprotection solution: Concentrated aqueous ammonia

Procedure:

-

Synthesizer Preparation:

-

Install the required reagent bottles on the synthesizer.

-

Prime all reagent lines to ensure they are free of air bubbles and filled with fresh reagents.

-

Install the appropriate CPG synthesis column for the desired 3'-terminal base.

-

-

Sequence Programming:

-

Enter the desired oligonucleotide sequence into the synthesizer's control software.

-

Select the appropriate synthesis protocol and scale (1 µmol).

-

-

Automated Synthesis Cycle:

-

Initiate the synthesis program. The synthesizer will automatically perform the following steps for each nucleotide addition:

-

Detritylation: The column is washed with acetonitrile, followed by the delivery of the detritylation solution to remove the 5'-DMT group. The column is then washed again with acetonitrile.

-

Coupling: The phosphoramidite monomer and activator solution are delivered simultaneously to the column to couple the next base. The column is then washed with acetonitrile.

-

Capping: The capping reagents are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The oxidation solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with acetonitrile.

-

-

The cycle is repeated until the full-length oligonucleotide is synthesized.

-

-

Final Detritylation (Optional, "DMT-off"):

-

If the final oligonucleotide is desired with a free 5'-hydroxyl group, a final detritylation step is performed. For purification purposes, the final DMT group can be left on ("DMT-on").[7]

-

-

Cleavage and Deprotection:

-

Remove the synthesis column from the synthesizer.

-

Attach a syringe to the column and pass the cleavage and deprotection solution (e.g., concentrated aqueous ammonia) through the column to collect the oligonucleotide in a sealed vial.

-

Heat the sealed vial at a specified temperature (e.g., 55 °C) for a designated time (e.g., 8-12 hours) to complete the deprotection of the nucleobases and phosphate groups.

-

-

Purification and Quantification:

-

After deprotection, the oligonucleotide solution is dried down.

-

The crude oligonucleotide is then purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

-

Mandatory Visualizations

Caption: The automated four-step solid-phase phosphoramidite oligonucleotide synthesis cycle.

Caption: The activation and coupling steps in phosphoramidite chemistry.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. blog.invitek.com [blog.invitek.com]

- 3. atdbio.com [atdbio.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. researchgate.net [researchgate.net]

- 10. alfachemic.com [alfachemic.com]

The Role of Ac-rC in RNA Therapeutics Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of RNA therapeutics is rapidly evolving, with chemical modifications and advanced delivery systems playing a pivotal role in enhancing the efficacy and safety of these novel drugs. While the specific abbreviation "Ac-rC" is not universally defined in the literature, it can be interpreted in two primary contexts relevant to RNA therapeutics: as a chemically modified RNA building block, N-acetyl-ribo-cytidine (Ac-rC) , or as a component of a peptide-based delivery system involving acetylated Arginine (Ac-r) and Cysteine (C) residues. This guide provides an in-depth technical overview of both interpretations, summarizing key data, experimental protocols, and visualizing the underlying mechanisms.

Part 1: Ac-rC as N-acetyl-ribo-cytidine in RNA Synthesis

The chemical modification of RNA is a cornerstone of therapeutic oligonucleotide development, aimed at improving stability, reducing immunogenicity, and enhancing target specificity.[1][2][3][4][5] N-acetyl-ribo-cytidine (Ac-rC) is a modified nucleoside used in the synthesis of therapeutic RNA molecules such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[][7][]

Enhancing Stability and Efficacy

The introduction of an acetyl group at the N4 position of cytidine can protect the RNA from degradation by cellular nucleases. This modification is particularly important for single-stranded RNA therapeutics like ASOs.[1][3]

Data Summary: Impact of Chemical Modifications on RNA Therapeutics

| Modification Type | Effect on RNA Molecule | Therapeutic Application | Reference |

| N-acetyl-cytidine (Ac-C) | Increased nuclease resistance, altered binding affinity | ASOs, siRNAs | [][7] |

| Phosphorothioate (PS) Backbone | Increased nuclease resistance, activation of RNase H1 | ASOs | [1] |

| 2'-O-Methyl (2'-OMe) | Increased nuclease resistance, increased binding affinity | ASOs, siRNAs | [5] |

| 2'-Fluoro (2'-F) | Increased binding affinity, nuclease resistance | siRNAs | [] |

| Peptide Nucleic Acid (PNA) | High biological stability, enhanced binding affinity | ASOs | [1][3][4] |

Experimental Protocol: Solid-Phase Synthesis of RNA Analogs with Ac-rC

The synthesis of RNA oligonucleotides incorporating Ac-rC is typically achieved through solid-phase phosphoramidite chemistry.

Objective: To synthesize a custom RNA oligonucleotide containing N-acetyl-ribo-cytidine.

Materials:

-

Ac-rC phosphoramidite[][7][]

-

Standard RNA phosphoramidites (A, G, U)

-

Controlled pore glass (CPG) solid support

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Oxidizing agent (e.g., iodine solution)

-

Capping reagents (e.g., acetic anhydride)

-

Deblocking solution (e.g., dichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

-

Automated DNA/RNA synthesizer

Methodology:

-

Synthesis Initiation: The synthesis begins with the first nucleoside attached to the CPG solid support.

-

DMT Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

-

Coupling: The this compound (or other desired phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are capped using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing agent.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed using the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[9]

Logical Workflow for RNA Synthesis

Part 2: Ac-rC Peptides in RNA Delivery

The delivery of RNA therapeutics to target cells is a major challenge due to the negative charge and large size of the molecules, which hinder their passage across cell membranes.[10][11][12] Cell-penetrating peptides (CPPs), particularly those rich in cationic amino acids like arginine, have emerged as promising non-viral vectors for RNA delivery.[12][13][14] An "Ac-rC" peptide in this context would likely refer to a peptide containing acetylated arginine and cysteine residues.

Mechanism of Peptide-Mediated RNA Delivery

Arginine-rich peptides facilitate RNA delivery through several mechanisms:

-

Complexation: The positively charged guanidinium groups of arginine residues interact electrostatically with the negatively charged phosphate backbone of RNA, forming condensed nanoparticles that protect the RNA from degradation.[13][15]

-

Cellular Uptake: These peptide-RNA complexes are taken up by cells through endocytosis.[16]

-

Endosomal Escape: The peptides can facilitate the release of the RNA from the endosome into the cytoplasm, a critical step for the RNA to reach its target.[17]

The inclusion of cysteine residues can introduce disulfide bonds, which can be used for cyclization of the peptide or for creating reducible linkages that release the RNA cargo in the reducing environment of the cytoplasm.[13][17][18][19] Acetylation of the N-terminus or side chains can modulate the peptide's overall charge, stability, and interaction with the RNA cargo.[20][21]

Data Summary: Efficacy of Arginine-Cysteine Peptides as Molecular Carriers

| Peptide | Cargo | Cell Line | Enhancement of Cellular Uptake | Reference |

| cyclic [CR]4 | F'-GpYEEI (phosphopeptide) | CCRF-CEM (human leukemia) | 20-fold | [18][19] |

| cyclic [CR]4 | F'-3TC (lamivudine) | CCRF-CEM (human leukemia) | 16-fold | [18][19] |

Experimental Protocol: Preparation and Evaluation of Peptide-siRNA Nanoparticles

Objective: To formulate and assess the in vitro transfection efficiency of nanoparticles composed of an Ac-rC peptide and siRNA.

Materials:

-

Synthesized Ac-rC peptide (e.g., Ac-(CRCRCRCR)-NH2)

-

Therapeutic siRNA with a fluorescent label (e.g., FAM-siRNA)

-

Nuclease-free water

-

Target cell line (e.g., HeLa cells)

-

Cell culture medium

-

Transfection reagent (for comparison, e.g., Lipofectamine)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Methodology:

-

Nanoparticle Formulation:

-

Dissolve the Ac-rC peptide and FAM-siRNA separately in nuclease-free water.

-

Add the peptide solution to the siRNA solution at various N/P ratios (molar ratio of nitrogen in peptide to phosphate in siRNA) and vortex gently.

-

Incubate at room temperature for 30 minutes to allow for complex formation.

-

-

Characterization of Nanoparticles (Optional):

-

Determine the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).

-

Assess the siRNA condensation efficiency using a gel retardation assay.[15]

-

-

In Vitro Transfection:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the peptide/siRNA nanoparticles at a specific siRNA concentration.

-

Incubate the cells for 4-6 hours.

-

Remove the transfection medium and replace it with fresh complete medium.

-

Incubate for another 24-48 hours.

-

-

Evaluation of Transfection Efficiency:

-

Wash the cells with PBS and detach them using trypsin.

-

Analyze the percentage of FAM-positive cells using a flow cytometer to quantify siRNA uptake.[19]

-

Assess the knockdown of the target gene expression by RT-qPCR or Western blotting.

-

Signaling Pathway for Peptide-Mediated RNA Delivery

References

- 1. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the delivery of RNA therapeutics: from concept to clinical reality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Pathogenic Targeting 5.0: The Rise of RNA Therapeutics and Peptide-Based Drugs in Modern Medicine - PharmaFeatures [pharmafeatures.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 14. jpt.com [jpt.com]

- 15. A Novel Form of Arginine-Chitosan as Nanoparticles Efficient for siRNA Delivery into Mouse Leukemia Cells [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Linear short histidine and cysteine modified arginine peptides constitute a potential class of DNA delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Cysteine and Arginine-Rich Peptides as Molecular Carriers" by Amir Nasrolahi Shirazi, Naglaa Salem El-Sayed et al. [digitalcommons.chapman.edu]

- 19. Cysteine and arginine-rich peptides as molecular carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Synthetic Nucleic Acids: An In-depth Guide to Phosphoramidite Nomenclature

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and drug development, the chemical synthesis of oligonucleotides is a foundational technology. From CRISPR guide RNAs and siRNAs to antisense therapies and diagnostic probes, the ability to create custom nucleic acid sequences with high fidelity is paramount. The workhorse behind this capability is phosphoramidite chemistry, a robust and efficient method for the stepwise assembly of oligonucleotides on a solid support.[1][2]

This technical guide provides a comprehensive overview of phosphoramidite nomenclature, the intricate details of the synthesis cycle, and the critical experimental protocols that ensure the production of high-quality oligonucleotides.

Understanding the Language: Phosphoramidite Nomenclature and Protecting Groups

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups on the nucleoside (the base, the 5'-hydroxyl of the sugar, and the phosphate group) to prevent unwanted side reactions during the synthesis cycle.[3] The nomenclature of a phosphoramidite monomer reflects the nucleoside, the protecting groups, and the phosphoramidite functional group itself.

A standard phosphoramidite monomer is a nucleoside derivative with a phosphite triester at the 3'-hydroxyl position. This trivalent phosphorus is bonded to a protecting group (typically a 2-cyanoethyl group) and a diisopropylamino group, which acts as a leaving group during the coupling reaction. The 5'-hydroxyl group of the sugar is protected with an acid-labile dimethoxytrityl (DMT) group.[3] The exocyclic amines of the nucleobases (adenine, guanine, and cytosine) are also protected to prevent side reactions.[4]

The choice of protecting groups is critical and depends on the desired deprotection strategy, which can range from standard to "ultramild" conditions for sensitive modified oligonucleotides.[4]

Table 1: Common Protecting Groups in Phosphoramidite Chemistry

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild acid (e.g., 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM))[5] |

| Phosphate | 2-Cyanoethyl | CE | β-elimination under basic conditions (e.g., concentrated ammonium hydroxide)[4] |

| Adenine (N6-amino) | Benzoyl | Bz | Concentrated ammonium hydroxide, 55°C, ~5 hours[4] |

| Phenoxyacetyl | Pac | 0.05 M Potassium Carbonate in methanol, room temperature, 4 hours; or aqueous ammonia/methylamine, room temperature[4][6] | |

| Cytosine (N4-amino) | Benzoyl | Bz | Concentrated ammonium hydroxide, 55°C, ~5 hours[4] |

| Acetyl | Ac | AMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1), 65°C, 10 minutes[7][8] | |

| Guanine (N2-amino) | Isobutyryl | iBu | Concentrated ammonium hydroxide, 55°C, ~5 hours (rate-determining step for standard deprotection)[4][9] |

| Dimethylformamidine | dmf | Concentrated ammonium hydroxide, 55°C, 1 hour[4] | |

| 4-isopropyl-phenoxyacetyl | iPr-Pac | 0.05 M Potassium Carbonate in methanol, room temperature, 4 hours; or aqueous ammonia/methylamine, room temperature[9] |

The Engine of Synthesis: The Four-Step Cycle

The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction.[10]

Experimental Protocols for the Synthesis Cycle

The following are generalized protocols for each step of the synthesis cycle. Specific times and reagent concentrations may vary depending on the synthesizer, scale, and specific sequence.

1. Detritylation (Deblocking)

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[5]

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[10]

-

Protocol:

-

Wash the solid support with anhydrous acetonitrile.

-

Flush the column with the deblocking solution for 50-110 seconds.[4][5] The appearance of a bright orange color indicates the release of the DMT cation, which can be quantified spectrophotometrically to monitor coupling efficiency.[4]

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

2. Coupling (Activation)

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer.[4]

-

Reagents:

-

Protocol:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the reaction to proceed for 30-600 seconds, depending on the specific phosphoramidite being coupled. Standard DNA amidites typically require shorter coupling times (e.g., 30 seconds), while modified amidites may require longer times.[11]

-

Wash the support with anhydrous acetonitrile to remove unreacted reagents.

-

3. Capping

-

Objective: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide.[5]

-

Reagents:

-

Protocol:

-

Deliver a mixture of Capping Solution A and Capping Solution B to the synthesis column.

-

Allow the capping reaction to proceed for approximately 30 seconds.[12]

-

Wash the support with anhydrous acetonitrile.

-

4. Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.[10]

-

Reagent: A solution of iodine (typically 0.02-0.1 M) in a mixture of THF, pyridine, and water.[11][13]

-

Protocol:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation to proceed for approximately 30 seconds.[12]

-

Wash the support thoroughly with anhydrous acetonitrile to remove the oxidizing agent and residual water.

-

The Final Steps: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases and the phosphate backbone. The choice of deprotection strategy is dictated by the lability of the protecting groups used during synthesis and the presence of any sensitive modifications on the oligonucleotide.[9]

Table 2: Common Deprotection Protocols

| Deprotection Strategy | Reagents | Conditions | Notes |

| Standard | Concentrated Ammonium Hydroxide | 55°C for 5-8 hours | Suitable for standard Bz and iBu protected phosphoramidites.[4][14] |

| UltraFAST | Ammonium Hydroxide / 40% aqueous MethylAmine (AMA) (1:1 v/v) | 65°C for 10 minutes | Requires the use of Acetyl-dC (Ac-dC) to prevent transamination.[7][8] |

| UltraMILD | 0.05 M Potassium Carbonate in anhydrous Methanol | Room temperature for 4 hours | Used for highly sensitive modifications. Requires Pac-dA, iPr-Pac-dG, and Ac-dC phosphoramidites.[6][9] |

Quantitative Aspects of Oligonucleotide Synthesis

The overall yield and purity of a synthetic oligonucleotide are highly dependent on the efficiency of each step in the synthesis cycle, particularly the coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides.

Table 3: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 66.8% | 81.8% | 90.5% |

| 50-mer | 36.4% | 60.5% | 77.9% |

| 100-mer | 13.3% | 36.6% | 60.6% |

Yield is calculated as (Coupling Efficiency)^(Number of couplings). The number of couplings is the oligonucleotide length minus one.

Nomenclature for Modified and Mixed Bases

Phosphoramidite chemistry is not limited to the four standard DNA and RNA bases. A wide variety of modified phosphoramidites are commercially available, allowing for the incorporation of fluorescent dyes, quenchers, linkers, and modified nucleobases to impart specific functionalities to the oligonucleotide. The nomenclature for these modified phosphoramidites typically includes the name of the modification.

For applications requiring degenerate primers or probes, mixed base phosphoramidites are used. The International Union of Pure and Applied Chemistry (IUPAC) has established a standard nomenclature for representing these mixed bases.

Table 4: IUPAC Nomenclature for Mixed Bases

| Code | Represents Bases |

| R | A or G |

| Y | C or T |

| M | A or C |

| K | G or T |

| S | G or C |

| W | A or T |

| H | A, C, or T |

| B | C, G, or T |

| V | A, C, or G |

| D | A, G, or T |

| N | A, C, G, or T |

Conclusion